molecular formula C19H25N3O4 B11290515 Ethyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11290515
M. Wt: 359.4 g/mol
InChI Key: HRFSKVBKHYEOIQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine ring, a pyrrolidine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-methoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with guanidine to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carbonyl group can produce a hydroxylated pyrimidine .

Scientific Research Applications

Ethyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, while the pyrrolidin-1-ylmethyl group can interact with protein receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-hydroxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(4-chlorophenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(4-nitrophenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound’s specific combination of functional groups provides a distinct profile in terms of biological activity and chemical reactivity.

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H25N3O4/c1-3-26-18(23)16-15(12-22-10-4-5-11-22)20-19(24)21-17(16)13-6-8-14(25-2)9-7-13/h6-9,17H,3-5,10-12H2,1-2H3,(H2,20,21,24)

InChI Key

HRFSKVBKHYEOIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCCC3

Origin of Product

United States

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